molecular formula C7H10N2O B2721556 4-Cyclobutyl-1,2-oxazol-3-amine CAS No. 1783713-90-5

4-Cyclobutyl-1,2-oxazol-3-amine

Cat. No.: B2721556
CAS No.: 1783713-90-5
M. Wt: 138.17
InChI Key: FDAKPOPDAQNREF-UHFFFAOYSA-N
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Description

4-Cyclobutyl-1,2-oxazol-3-amine is a heterocyclic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family

Scientific Research Applications

4-Cyclobutyl-1,2-oxazol-3-amine has several applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Oxazole derivatives, which include 4-Cyclobutyl-1,2-oxazol-3-amine, have been found to have a wide spectrum of biological activities . This has led to increased interest in synthesizing various oxazole derivatives and screening them for various biological activities . Therefore, future research could focus on exploring the biological activities of this compound and its derivatives.

Preparation Methods

The synthesis of 4-Cyclobutyl-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutanone oxime with a suitable nitrile oxide . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired oxazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Cyclobutyl-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

4-Cyclobutyl-1,2-oxazol-3-amine can be compared with other oxazole derivatives, such as:

Properties

IUPAC Name

4-cyclobutyl-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-6(4-10-9-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAKPOPDAQNREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CON=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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